N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,6-difluorobenzylamine with a pyrimidine derivative under specific conditions. One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) in the presence of a base . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its pharmacological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
- 2,6-difluorobenzylamine
- Trifluoromethylpyrimidine derivatives
Uniqueness
This compound stands out due to its unique combination of a difluorophenyl group and a trifluoromethyl group attached to the pyrimidine ring. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C12H8F5N3 |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H8F5N3/c13-8-2-1-3-9(14)7(8)6-19-11-18-5-4-10(20-11)12(15,16)17/h1-5H,6H2,(H,18,19,20) |
InChI Key |
IHFJTIBNLALIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=NC=CC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
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